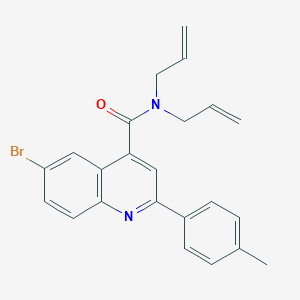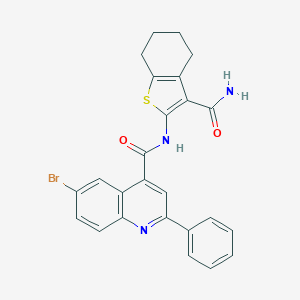![molecular formula C25H19FN2O4 B444619 ETHYL 4-{[(2Z)-3-[(4-FLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO}BENZOATE](/img/structure/B444619.png)
ETHYL 4-{[(2Z)-3-[(4-FLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO}BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-({3-[(4-fluoroanilino)carbonyl]-2H-chromen-2-ylidene}amino)benzoate is a complex organic compound with a unique structure that combines elements of chromene, aniline, and benzoate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[(2Z)-3-[(4-FLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO}BENZOATE typically involves multiple steps, starting with the preparation of the chromene core. This can be achieved through a series of condensation reactions involving appropriate starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-({3-[(4-fluoroanilino)carbonyl]-2H-chromen-2-ylidene}amino)benzoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aniline or chromene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-({3-[(4-fluoroanilino)carbonyl]-2H-chromen-2-ylidene}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ETHYL 4-{[(2Z)-3-[(4-FLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The chromene and aniline moieties are likely involved in binding to these targets, while the benzoate ester group may influence the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoroaniline: A simpler compound that shares the fluoroaniline moiety but lacks the chromene and benzoate groups.
Ethyl 4-aminobenzoate: Similar in structure but without the chromene and fluoroaniline components.
Uniqueness
Ethyl 4-({3-[(4-fluoroanilino)carbonyl]-2H-chromen-2-ylidene}amino)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Eigenschaften
Molekularformel |
C25H19FN2O4 |
|---|---|
Molekulargewicht |
430.4g/mol |
IUPAC-Name |
ethyl 4-[[3-[(4-fluorophenyl)carbamoyl]chromen-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C25H19FN2O4/c1-2-31-25(30)16-7-11-20(12-8-16)28-24-21(15-17-5-3-4-6-22(17)32-24)23(29)27-19-13-9-18(26)10-14-19/h3-15H,2H2,1H3,(H,27,29) |
InChI-Schlüssel |
QGBBBQSHQHBWGN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)F |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-ethyl 2-((6-methoxy-3-((4-methoxyphenyl)carbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B444536.png)

![4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-[(4-PHENYLBUTANOYL)AMINO]-3-THIOPHENECARBOXAMIDE](/img/structure/B444540.png)
![10-acetyl-3-(2-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444544.png)
![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B444547.png)
![Methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate](/img/structure/B444548.png)
![N-(3-fluorophenyl)-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B444549.png)

![(2Z)-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-8-methoxy-N-(3-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B444554.png)



![2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B444559.png)
![Methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B444560.png)
